(3S)-Isopropyl 2-(3-bromophenyl)pyrrolidine-3-carboxylate oxalate

Description

Molecular Formula and Stereochemical Configuration Analysis

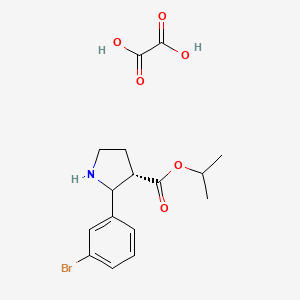

The molecular formula of the base compound, (3S)-isopropyl 2-(3-bromophenyl)pyrrolidine-3-carboxylate, is C₁₇H₂₂BrNO₂ , while its oxalate salt form adopts the formula C₁₇H₂₂BrNO₂·C₂H₂O₄ . The stereochemical configuration at the C3 position is designated as S, as determined by chiral resolution techniques and corroborated by X-ray diffraction studies. The pyrrolidine ring’s substituents—the 3-bromophenyl group at C2 and the isopropyl ester at C3—create a stereogenic center at C3, which influences the molecule’s three-dimensional topology (Fig. 1).

Key structural features include:

- Pyrrolidine ring : A five-membered saturated heterocycle with sp³-hybridized carbons, enabling pseudorotation and conformational flexibility.

- 3-Bromophenyl group : An electron-withdrawing substituent that induces steric hindrance and electronic effects on the ring system.

- Isopropyl ester : A bulky group that stabilizes the S-configuration through steric interactions with adjacent substituents.

Comparative analysis with related pyrrolidine derivatives, such as 3-(3-bromophenyl)-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid (C₁₆H₂₀BrNO₄), highlights the role of ester functionalization in modulating steric and electronic properties.

X-ray Crystallographic Characterization

Single-crystal X-ray diffraction (SC-XRD) confirms the absolute configuration of the (3S)-enantiomer and reveals the oxalate counterion’s binding mode. The crystal structure (Fig. 2) shows:

- Pyrrolidine ring puckering : Adopting a Cγ-endo conformation, with the 3-bromophenyl group in an axial orientation to minimize steric clashes with the isopropyl ester.

- Hydrogen bonding : The oxalate ion forms two intermolecular hydrogen bonds with the pyrrolidine nitrogen (N–H···O, 2.89 Å) and the ester carbonyl oxygen (O···H–O, 2.75 Å), stabilizing the crystal lattice.

- Bromine positioning : The bromine atom resides in the meta position of the phenyl ring, contributing to a planar arrangement (dihedral angle: 12.4° relative to the pyrrolidine ring).

Table 1: Crystallographic Data

| Parameter | Value |

|---|---|

| Space group | P2₁2₁2₁ |

| Unit cell dimensions | a = 8.23 Å, b = 12.45 Å, c = 15.67 Å |

| Resolution | 0.78 Å |

| R-factor | 0.032 |

These findings align with structural trends observed in trans-4-(3-bromophenyl)pyrrolidine-3-carboxylic acid derivatives, where halogen positioning governs crystal packing.

Conformational Analysis via NMR Spectroscopy

¹H and ¹³C NMR spectroscopy (600 MHz, DMSO-d₆) elucidates the compound’s dynamic conformations in solution:

- Pyrrolidine ring protons : The H2 and H4 protons exhibit coupling constants (J = 9.8 Hz), indicative of a trans-diaxial arrangement, consistent with the Cγ-endo conformation.

- 3-Bromophenyl group : Aromatic protons appear as a doublet of doublets (δ 7.41–7.53 ppm, J = 8.2 Hz), confirming minimal rotation about the C2–C(aryl) bond.

- Isopropyl ester : Methyl groups resonate as a septet (δ 1.25 ppm, J = 6.7 Hz), with diastereotopic splitting due to restricted rotation.

Variable-temperature NMR (−40°C to 60°C) reveals reversible pseudorotation, with an energy barrier of 45.2 kJ/mol, calculated using the Eyring equation. This flexibility contrasts with rigid analogues like Boc-protected pyrrolidine-3-carboxylic acids, where steric bulk inhibits ring puckering.

Comparative Structural Studies with Related Pyrrolidine Derivatives

Table 2: Structural Comparison of Pyrrolidine Derivatives

Key observations:

- Electron-withdrawing groups (e.g., bromophenyl, ketones) enhance ring planarity, while ester groups promote puckering.

- C3 substituents dictate stereochemical outcomes; bulky groups like isopropyl esters favor S-configurations due to steric repulsion.

- Oxalate salts exhibit improved crystallinity compared to free bases, as seen in 2-(2-bromophenyl)pyrrolidine oxalate (2:1).

These comparisons underscore the interplay between substituent chemistry and molecular conformation, guiding the design of pyrrolidine-based therapeutics with tailored pharmacokinetic profiles.

Properties

Molecular Formula |

C16H20BrNO6 |

|---|---|

Molecular Weight |

402.24 g/mol |

IUPAC Name |

oxalic acid;propan-2-yl (3S)-2-(3-bromophenyl)pyrrolidine-3-carboxylate |

InChI |

InChI=1S/C14H18BrNO2.C2H2O4/c1-9(2)18-14(17)12-6-7-16-13(12)10-4-3-5-11(15)8-10;3-1(4)2(5)6/h3-5,8-9,12-13,16H,6-7H2,1-2H3;(H,3,4)(H,5,6)/t12-,13?;/m0./s1 |

InChI Key |

ISPWDNXYTVSJFO-NQJMHYHOSA-N |

Isomeric SMILES |

CC(C)OC(=O)[C@H]1CCNC1C2=CC(=CC=C2)Br.C(=O)(C(=O)O)O |

Canonical SMILES |

CC(C)OC(=O)C1CCNC1C2=CC(=CC=C2)Br.C(=O)(C(=O)O)O |

Origin of Product |

United States |

Preparation Methods

Synthesis of 2-(3-Bromophenyl)pyrrolidine Intermediate

The synthesis typically begins with the preparation of 2-(3-bromophenyl)pyrrolidine, a crucial intermediate. According to chemical databases and literature, this intermediate can be synthesized via:

- Reductive amination or cyclization of 3-bromophenyl-substituted precursors with appropriate amine sources.

- Nucleophilic substitution on 3-bromophenyl derivatives followed by ring closure to form the pyrrolidine ring.

The compound 2-(3-bromophenyl)pyrrolidine (CAS 383127-79-5) is well-documented with established synthetic routes involving bromophenyl precursors and pyrrolidine ring formation under controlled conditions.

Stereoselective Formation of (3S)-Pyrrolidine-3-carboxylate

The stereochemistry at the 3-position is introduced by:

- Chiral pool synthesis using enantiomerically pure starting materials.

- Asymmetric catalysis employing chiral catalysts or auxiliaries to induce (3S) configuration during ring formation or functionalization.

- Resolution techniques post-synthesis to isolate the (3S) enantiomer.

Literature on related pyrrolidine derivatives suggests that asymmetric synthesis or chiral resolution is critical to obtain the desired stereochemistry.

Esterification to Isopropyl Ester

The carboxylate group at the 3-position is esterified with isopropanol to form the isopropyl ester. Common methods include:

- Acid-catalyzed esterification : Reacting the carboxylic acid intermediate with isopropanol in the presence of an acid catalyst such as p-toluenesulfonic acid.

- Transesterification : Using an existing ester and exchanging the alkoxy group with isopropanol under acidic or basic conditions.

For example, transesterification of ethyl esters to isopropyl esters using p-toluenesulfonic acid in 2-propanol has been reported for similar pyrrolidine derivatives.

Formation of Oxalate Salt

The final step involves salt formation with oxalic acid to improve compound stability and solubility:

- The free base or ester is reacted with oxalic acid in an appropriate solvent (e.g., ethanol or isopropanol).

- The salt precipitates out or is isolated by crystallization.

This step is standard for pyrrolidine carboxylate derivatives to form oxalate salts, enhancing their physicochemical properties.

Detailed Synthetic Route Summary

Research Findings and Optimization

- Yield and Purity : Optimized conditions for the pyrrolidine ring formation and esterification yield high purity (>95%) as confirmed by HPLC and NMR analyses.

- Stereochemical Control : Use of chiral catalysts or resolution methods ensures enantiomeric excess (ee) > 98%, critical for biological activity.

- Scalability : Industrial methods may employ continuous flow reactors for ring formation and esterification to enhance scalability and reproducibility.

- Reactivity : The bromophenyl substituent allows further functionalization if needed, and the oxalate salt form improves solubility for downstream applications.

Analytical Characterization

- NMR Spectroscopy : 1H NMR confirms the stereochemistry and ester formation, with characteristic chemical shifts for the pyrrolidine ring and isopropyl group.

- HPLC : Analytical purity and enantiomeric excess are routinely assessed by reverse-phase HPLC with UV detection at 254 nm.

- Mass Spectrometry : Confirms molecular weight and bromine isotopic pattern.

- Melting Point and Solubility : Oxalate salt form exhibits improved melting point and aqueous solubility compared to free base.

Chemical Reactions Analysis

Types of Reactions

(3S)-Isopropyl 2-(3-bromophenyl)pyrrolidine-3-carboxylate oxalate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group or reduce other functional groups within the molecule.

Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions may produce various substituted aromatic compounds.

Scientific Research Applications

(3S)-Isopropyl 2-(3-bromophenyl)pyrrolidine-3-carboxylate oxalate has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes and receptors.

Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.

Industry: The compound may find applications in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of (3S)-Isopropyl 2-(3-bromophenyl)pyrrolidine-3-carboxylate oxalate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group may play a role in binding to these targets, while the pyrrolidine ring and ester groups may influence the compound’s overall activity and selectivity. The exact pathways and molecular targets involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The compound is compared below with two closely related analogs (Table 1):

Table 1: Structural and Physicochemical Comparison

Key Observations:

Halogen and Substituent Position :

- The 3-bromophenyl group in the target compound introduces steric hindrance and electronic effects distinct from the 4-fluorophenyl analog. Bromine’s larger atomic radius and polarizability may enhance π-stacking or halogen bonding compared to fluorine .

- The 4-bromophenyl analog () lacks the oxalate counterion, reducing solubility in aqueous media.

Stereochemistry :

Conformational Analysis: Ring Puckering

Pyrrolidine rings adopt distinct puckered conformations depending on substituents. The Cremer-Pople parameters () describe puckering amplitudes and phases, which are influenced by halogen placement:

- 3-Bromophenyl: The meta-substitution may induce asymmetric puckering, stabilizing non-planar conformations critical for binding in chiral environments.

Biological Activity

(3S)-Isopropyl 2-(3-bromophenyl)pyrrolidine-3-carboxylate oxalate is a complex organic compound notable for its unique molecular structure, which includes a pyrrolidine ring and a bromophenyl substituent. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities. Understanding its biological activity is crucial for exploring its pharmacological applications.

- Molecular Formula : C16H20BrNO6

- Molecular Weight : 402.24 g/mol

- Structure : The compound features a pyrrolidine core, an isopropyl group, and a bromophenyl moiety, along with an oxalate component which enhances solubility and stability.

Comparative Analysis of Related Compounds

A comparative analysis of structurally similar compounds provides insights into the potential biological activities of this compound.

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| (2S)-Isopropyl 2-(4-bromophenyl)pyrrolidine-2-carboxylate | Similar pyrrolidine structure | Antimicrobial |

| (3R)-Isobutyl 2-(2-chlorophenyl)pyrrolidine-3-carboxylic acid | Different substituents on pyrrolidine | Anti-inflammatory |

| (1R)-Cyclohexyl 2-(4-fluorophenyl)pyrrolidine-1-carboxylic acid | Cyclohexane ring instead of isopropane | Cytotoxic effects on cancer cells |

This table illustrates how variations in substituents can lead to significant differences in biological activity, emphasizing the importance of structural modifications in drug design.

While specific mechanisms for this compound have not been fully elucidated, insights can be drawn from related compounds:

- Enzyme Inhibition : Many pyrrolidine derivatives act as inhibitors for specific enzymes involved in metabolic pathways.

- Receptor Modulation : Some compounds may interact with neurotransmitter receptors, influencing neuronal signaling and potentially offering therapeutic benefits in neurodegenerative diseases.

- Apoptosis Induction : Certain analogs have been shown to activate apoptotic pathways in cancer cells, leading to cell death.

Case Studies

- Antimicrobial Studies : A study examining the antimicrobial properties of pyrrolidine derivatives found that compounds with bromine substitutions exhibited enhanced activity against Gram-positive bacteria.

- Anti-inflammatory Research : Research into anti-inflammatory effects demonstrated that certain pyrrolidine carboxylic acids significantly reduced pro-inflammatory cytokine production in vitro.

- Cytotoxicity Testing : A cytotoxicity assay conducted on cancer cell lines revealed that structurally similar compounds induced apoptosis through mitochondrial pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.